molecular formula C19H22O B1360611 2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-57-6

2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

Cat. No.: B1360611
CAS No.: 898753-57-6
M. Wt: 266.4 g/mol
InChI Key: PGWGFKZEEWVVTR-UHFFFAOYSA-N
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Description

2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (C₁₉H₂₂O, MW: 266.38) is a methyl-substituted propiophenone derivative characterized by two methyl groups at the 2' and 6' positions of the propiophenone ring and a 2,5-dimethylphenyl group attached to the ketone-bearing carbon.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-14(2)17(12-13)10-11-18(20)19-15(3)6-5-7-16(19)4/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWGFKZEEWVVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644740
Record name 3-(2,5-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-57-6
Record name 1-Propanone, 3-(2,5-dimethylphenyl)-1-(2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone typically involves the use of Grignard reagents or organozinc reagents. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 2’,6’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2’,6’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2’,6’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone exerts its effects involves interactions with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and processes

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Substituent Position : The 2',6'-dimethyl configuration in the target compound optimizes steric and electronic effects, as seen in PSII inhibitors where meta/para substituents enhance activity .
  • Lipophilicity : Methyl groups increase lipophilicity (logP ~3.5 estimated), favoring membrane penetration, whereas chlorine reduces it but boosts electrophilicity.
  • Electron Effects : Electron-withdrawing groups (e.g., Cl) improve interaction with PSII’s D1 protein, but methyl groups offer a balance between lipophilicity and metabolic stability .

Biological Activity

2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is an organic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This compound, characterized by its unique structural features, has gained attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22O Molecular Formula \text{C}_{18}\text{H}_{22}\text{O}\quad \text{ Molecular Formula }

Key Features:

  • Dimethyl groups at the 2' and 6' positions enhance lipophilicity.
  • Propiophenone backbone contributes to its electrophilic nature.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound acts as an electrophile, capable of forming covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of specific enzymes or modulation of cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation: It may interact with receptors influencing neurotransmitter release and cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity
    • Exhibits inhibitory effects against various bacterial strains.
    • Potential applications in developing new antimicrobial agents.
  • Anticancer Properties
    • Demonstrated cytotoxic effects on cancer cell lines.
    • Mechanism involves apoptosis induction and cell cycle arrest.
  • Neuroactive Effects
    • May influence neurotransmitter systems, suggesting potential use in treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial properties against Staphylococcus aureus; showed significant inhibition at low concentrations.
Study 2 Evaluated anticancer activity on breast cancer cell lines; resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM).
Study 3 Assessed neuroactive effects; indicated modulation of dopamine release in neuronal cultures.

Q & A

Q. What are the optimal synthetic routes for 2',6'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone, and how do reaction conditions influence yield?

The compound is synthesized via Friedel-Crafts acylation using substituted benzoyl chlorides and aromatic precursors. Key variables include:

  • Catalyst : Aluminum chloride (AlCl₃) or other Lewis acids .
  • Solvent : Dichloromethane or toluene, which influence reaction kinetics and byproduct formation .
  • Temperature : Controlled heating (80–120°C) to avoid decomposition of sensitive intermediates.

Q. How can analytical techniques resolve structural ambiguities in this compound?

  • NMR : Use ¹H-¹³C HSQC to differentiate methyl groups at 2',6' vs. other positions (e.g., 3',5' isomers) .
  • X-ray Crystallography : Determines absolute configuration, critical for stereochemical studies .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₉H₂₂O; MW 266.4 g/mol) .

Q. Key Spectral Peaks :

  • ¹H NMR (CDCl₃) : δ 2.25–2.35 (s, 6H, 2,5-dimethylphenyl), δ 2.60–2.70 (s, 6H, 2',6'-methyl) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli .
  • Anti-inflammatory Potential : Inhibition of COX-2 enzyme via ELISA .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Example Data :

Assay TypeIC₅₀ (µM)Target Organism/Cell LineReference
MIC (Antimicrobial)12.5S. aureus
COX-2 Inhibition8.2RAW 264.7 macrophages

Advanced Research Questions

Q. How do methyl group positions (2',6' vs. 3',5') impact bioactivity?

Comparative studies reveal:

  • 2',6'-Substitution : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
  • 3',5'-Substitution : Reduces steric hindrance, favoring enzyme binding in anti-inflammatory models .

Q. Methodological Approach :

  • Synthesize structural analogs and perform SAR analysis using molecular docking (e.g., AutoDock Vina) .
  • Compare logP values via HPLC-derived retention times .

Q. How to address contradictions in reported biological activity data?

Discrepancies arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound Purity : Use HPLC (>98% purity) to eliminate confounding effects of impurities .
  • Solvent Effects : DMSO concentration in cell-based assays must be ≤0.1% to avoid cytotoxicity .

Resolution Strategy : Replicate studies under controlled conditions and perform meta-analysis of existing data.

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding stability to COX-2 or bacterial efflux pumps .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties .

Q. Example Output :

ParameterPredictionTool Used
BBB PermeabilityLowSwissADME
CYP3A4 InhibitionModerateADMETLab

Q. How to design stability studies for long-term storage?

  • Accelerated Degradation : Expose to 40°C/75% RH for 6 months; monitor via HPLC .
  • Photostability : Use ICH Q1B guidelines with UV-Vis irradiation (320–400 nm) .
  • Degradation Products : Identify via LC-MS/MS and compare with PubChem databases .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for kinetic resolution .
  • Chromatography : Chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .

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